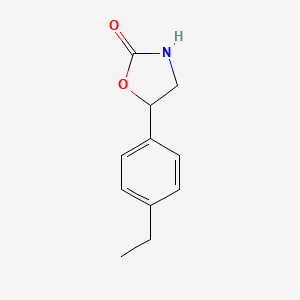
5-(4-Ethylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics characterized by a 2-oxazolidone ring structure. These compounds have gained significant attention due to their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria .
Métodos De Preparación
The synthesis of 5-(4-Ethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This method allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . Another method involves the microwave-assisted synthesis, which provides improved yields and reduces reaction times. This method typically involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under specific microwave reaction conditions .
Análisis De Reacciones Químicas
5-(4-Ethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
5-(4-Ethylphenyl)oxazolidin-2-one has several scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, oxazolidinones, including this compound, are studied for their antibacterial properties. They are effective against a wide range of multidrug-resistant Gram-positive bacteria, making them valuable in the treatment of infections caused by these pathogens . Additionally, the compound is used in the development of new antibiotics and drug delivery systems .
Mecanismo De Acción
The mechanism of action of 5-(4-Ethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets of the compound include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome .
Comparación Con Compuestos Similares
5-(4-Ethylphenyl)oxazolidin-2-one can be compared with other oxazolidinones such as linezolid, tedizolid, and sutezolid. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties. For instance, linezolid is known for its effectiveness against vancomycin-resistant Enterococcus and methicillin-resistant Staphylococcus aureus, while tedizolid has enhanced potency and a longer half-life . The unique feature of this compound is its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Linezolid
- Tedizolid
- Sutezolid
- Radezolid
- Contezolid
- Posizolid
- Delpazolid
- TBI-223
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(4-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-12-11(13)14-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clave InChI |
JJCNHKYQJIOESY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


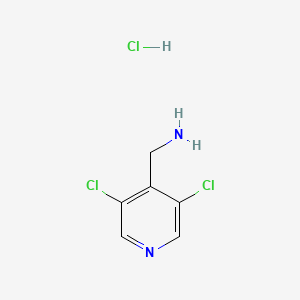
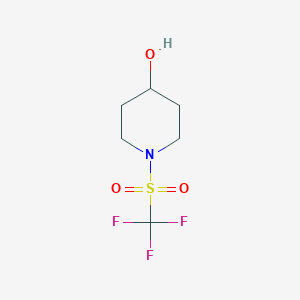

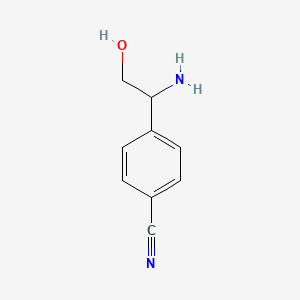
![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
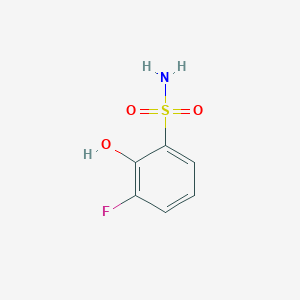
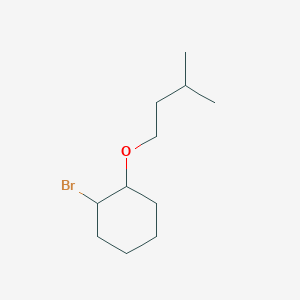
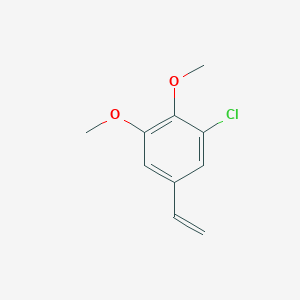
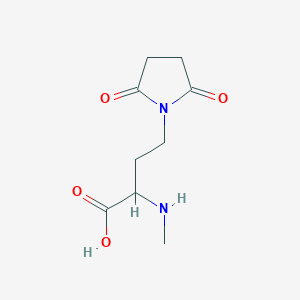
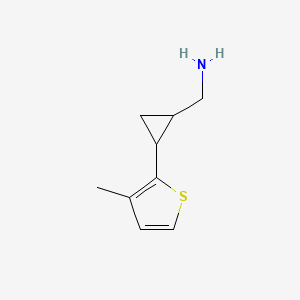
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
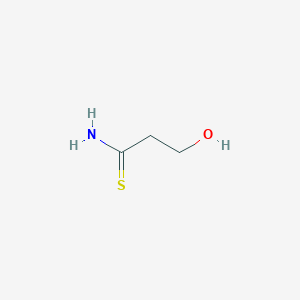
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)

